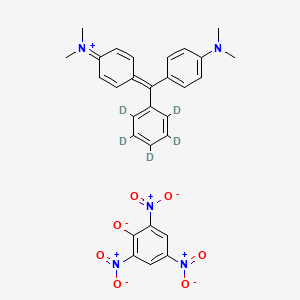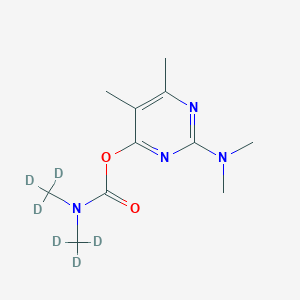
4-(3-(Dimethylamino)-3-oxopropyl)benzoic acid
Descripción general
Descripción
4-(3-(Dimethylamino)-3-oxopropyl)benzoic acid , also known as 3-(Dimethylamino)benzoic acid , is a chemical compound with the molecular formula C₉H₁₁NO₂ . It falls under the category of benzoic acids and contains a dimethylamino group attached to the benzene ring. The compound is a white crystalline powder with a melting point of approximately 148-150°C .
Molecular Structure Analysis
The molecular structure of 4-(3-(Dimethylamino)-3-oxopropyl)benzoic acid consists of a benzene ring substituted with a dimethylamino group (N(CH₃)₂) at the 3-position. The carboxylic acid group (COOH) is attached to the benzene ring at the 4-position. The linear formula is (CH₃)₂NC₆H₄CO₂H , and the molecular weight is 165.19 g/mol .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Polymorphs and Crystallography
- Crystallographic Characterization : 4-(N,N-dimethylamino)benzoic acid has been studied for its polymorphic forms, crucial for understanding its solid-state characteristics and potential applications in materials science. Two new polymorphs were identified through crystallography, highlighting the compound's diverse structural possibilities (Aakeröy, Desper, & Levin, 2005).
Analytical Chemistry and Anion Recognition
- Anion Recognition : This compound has been employed as a simple chromogenic and fluorogenic anion host, demonstrating high selectivity for divalent anions like HPO4 2- and SO4 2-. Its application in analytical chemistry, particularly for anion detection and differentiation, is notable (Hou & Kobiro, 2006).
Chemical Oscillations
- Transient Chemical Oscillations : In a study of chemical kinetics, the bromination and oxidation of 4-(N,N-dimethylamino) benzoic acid by acidic bromate demonstrated transient oscillations. This research is significant for understanding complex chemical reactions and potential applications in dynamic chemical systems (Bell & Wang, 2015).
Catalysis and Synthesis
- Catalytic Oxidation : The compound's role in catalytic oxidation processes, specifically its transformation to 4-(dimethylamino)benzoic acid under certain conditions, has been explored. This is relevant for its potential use in synthetic chemistry and catalysis studies (Krieger & Jagodzinski, 2008).
- Organocatalysis : It has been involved in organocatalytic reactions, demonstrating its versatility in facilitating chemical transformations. This application is important in the field of organic synthesis (Benohoud, Erkkilä, & Pihko, 2011).
Peptide Research
- Peptide Marking : The compound has been studied for its potential use as a temporary marker in peptide research, offering insights into peptide synthesis and modification techniques (Sameiro, Gonçalves, & Maia, 2003).
Material Science
- Multicomponent Crystal Creation : The compound has been used to create ternary multicomponent crystals through charge-transfer interactions.
Scientific Research Applications of 4-(3-(Dimethylamino)-3-oxopropyl)benzoic acid
Polymorphs and Crystallography
- Crystallographic Characterization : Two new polymorphs of 4-(N,N-dimethylamino)benzoic acid have been identified, shedding light on the compound's structural diversity and potential in materials science (Aakeröy, Desper, & Levin, 2005).
Analytical Chemistry and Anion Recognition
- Anion Recognition : This compound shows remarkable affinity and selectivity to divalent anions like HPO4 2- and SO4 2-, demonstrating its utility in analytical chemistry for anion detection (Hou & Kobiro, 2006).
Chemical Oscillations
- Chemical Oscillations : The bromination and oxidation of this compound by acidic bromate were investigated, revealing transient oscillations and insights into complex chemical dynamics (Bell & Wang, 2015).
Catalysis and Synthesis
- Catalytic Oxidation : It has been studied for its role in the catalytic oxidation of 4-(dimethylamino)benzaldehyde, showing potential applications in synthesis and catalysis (Krieger & Jagodzinski, 2008).
- Organocatalysis : The compound has been used in organocatalytic α‐methylenation of aldehydes, demonstrating its versatility in facilitating chemical transformations (Benohoud, Erkkilä, & Pihko, 2011).
Peptide Research
- Peptide Marking : This compound has potential applications as a temporary marker in peptide research, which can aid in the study of peptide synthesis and modification (Sameiro, Gonçalves, & Maia, 2003).
Material Science
- Multicomponent Crystal Creation : The compound has been used to create ternary multicomponent crystals through charge-transfer interactions, demonstrating its application in materials science and crystal engineering (Seaton, Blagden, Munshi, & Scowen, 2013).
Mecanismo De Acción
Target of Action
Similar compounds such as 4-(dimethylamino)benzoic acid have been found to interact withReplicase polyprotein 1ab and Orf1a polyprotein in SARS-CoV . These proteins play crucial roles in the replication and transcription of the virus.
Mode of Action
It’s known that similar compounds can inhibit ultraviolet-mediated damage to the skin . This suggests that the compound might interact with its targets to prevent or repair damage caused by UV radiation.
Result of Action
Similar compounds have been found to inhibit ultraviolet-mediated damage to the skin , suggesting potential protective effects at the cellular level.
Propiedades
IUPAC Name |
4-[3-(dimethylamino)-3-oxopropyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(2)11(14)8-5-9-3-6-10(7-4-9)12(15)16/h3-4,6-7H,5,8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOHNPJQFOFSFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901253663 | |
| Record name | 4-[3-(Dimethylamino)-3-oxopropyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Dimethylamino)-3-oxopropyl)benzoic acid | |
CAS RN |
937642-84-7 | |
| Record name | 4-[3-(Dimethylamino)-3-oxopropyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937642-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(Dimethylamino)-3-oxopropyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1357167.png)



![3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate](/img/structure/B1357174.png)




